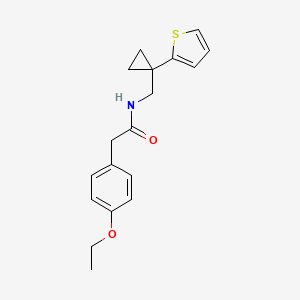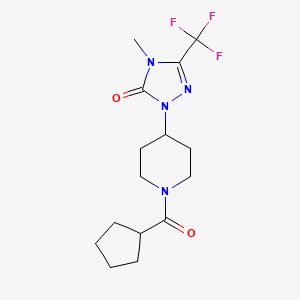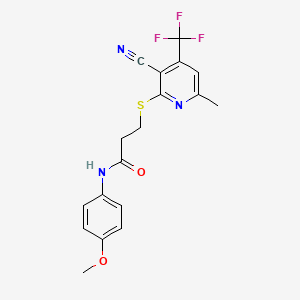
N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O3 and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) . DXPS is a key enzyme in the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for the biosynthesis of isoprenoids . This pathway is absent in humans but crucial for various pathogens, making it an attractive target for drug development .
Mode of Action
This compound acts as an inhibitor of DXPS . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of 1-deoxy-D-xylulose (DOX) to 1-deoxy-D-xylulose-5-phosphate (DXP), a critical step in the MEP pathway .
Biochemical Pathways
By inhibiting DXPS, the compound disrupts the MEP pathway, leading to a decrease in the production of isoprenoids . Isoprenoids are vital components of various cellular processes, including cell membrane integrity, energy metabolism, and protein modification. Therefore, the inhibition of isoprenoid biosynthesis can have significant downstream effects, including impaired cell growth and viability .
Result of Action
The inhibition of DXPS and the subsequent disruption of the MEP pathway can lead to the death of the pathogen, as the production of essential isoprenoids is halted . This makes this compound a potential candidate for the development of new antimicrobial drugs .
生化分析
Biochemical Properties
It’s structurally related to N-(2-chlorobenzyl)-substituted hydroxamate, which has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme involved in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may interact with similar enzymes and proteins.
Cellular Effects
Compounds with similar structures have been shown to have significant effects on cellular processes . For instance, N-(2-chlorobenzyl)-substituted hydroxamate demonstrated antiallodynic and anticonvulsant activity in animal models of pain and epilepsy . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to N-(2-chlorobenzyl)-substituted hydroxamate, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of this compound in animal models .
Metabolic Pathways
Given its structural similarity to other compounds, it may be involved in similar metabolic pathways .
属性
CAS 编号 |
892263-26-2 |
|---|---|
分子式 |
C21H22ClN3O3 |
分子量 |
399.88 |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H22ClN3O3/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
InChI 键 |
DUDNMHORHGQPKH-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)
![2-methyl-8-nitro-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2953447.png)





![N-[4-(Ethoxymethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2953462.png)


![2-[(4-Fluorosulfonyloxyphenyl)methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2953467.png)
